3-benzyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one
CAS No.: 422278-93-1
Cat. No.: VC4519659
Molecular Formula: C26H24ClN3O2S
Molecular Weight: 478.01
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 422278-93-1 |
|---|---|
| Molecular Formula | C26H24ClN3O2S |
| Molecular Weight | 478.01 |
| IUPAC Name | 3-benzyl-2-[(3-chlorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one |
| Standard InChI | InChI=1S/C26H24ClN3O2S/c27-21-8-4-7-20(15-21)18-33-26-28-24-10-9-22(29-11-13-32-14-12-29)16-23(24)25(31)30(26)17-19-5-2-1-3-6-19/h1-10,15-16H,11-14,17-18H2 |
| Standard InChI Key | PYYVTSZWNAQLRM-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC5=CC(=CC=C5)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Key Features
The compound has the molecular formula C₂₆H₂₄ClN₃O₂S, as confirmed by its entry in the Molport database . Key structural components include:
-
Dihydroquinazolin-4-one core: A bicyclic system comprising fused benzene and pyrimidine rings, with a ketone group at position 4.
-
3-Benzyl substitution: A benzyl group (-CH₂C₆H₅) at position 3, enhancing lipophilicity and potential CNS penetration.
-
2-[(3-Chlorophenyl)methylsulfanyl] group: A sulfur-containing substituent at position 2, which may modulate electronic properties and binding interactions.
-
6-Morpholin-4-yl group: A morpholine ring at position 6, contributing to solubility and hydrogen-bonding capacity.
Spectroscopic Characterization
While nuclear magnetic resonance (NMR) or mass spectrometry (MS) data for this specific compound are unavailable, analogous quinazolinones exhibit characteristic signals:
-
¹H NMR: Aromatic protons in the range of δ 7.2–8.1 ppm, methylene groups (e.g., benzyl -CH₂-) at δ 3.5–4.5 ppm, and morpholine protons at δ 3.0–3.7 ppm .
-
Infrared (IR): Stretching vibrations for C=O (~1,680 cm⁻¹), C-N (~1,350 cm⁻¹), and C-S (~650 cm⁻¹) .
Synthesis and Structural Modification
Plausible Synthetic Pathways
The synthesis of 3-benzyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one likely involves multi-step functionalization of a quinazolinone precursor (Figure 1):
-
Formation of the Dihydroquinazolin-4-one Core:
Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions yields the quinazolinone scaffold . -
Introduction of the 3-Benzyl Group:
Alkylation at position 3 using benzyl chloride in the presence of a base (e.g., K₂CO₃) in acetonitrile . -
2-Sulfanylation:
Thiolation via nucleophilic substitution with (3-chlorophenyl)methanethiol under basic conditions . -
6-Morpholin-4-yl Substitution:
Coupling of a morpholine derivative at position 6 using cross-dehydrogenative coupling (CDC) with catalysts like MnO₂ or Y(OTf)₃ .
Challenges and Optimization
-
Regioselectivity: Ensuring substitutions occur exclusively at positions 2, 3, and 6 requires careful control of reaction conditions (e.g., temperature, catalysts) .
-
Sulfur Stability: The sulfanyl group may oxidize during synthesis, necessitating inert atmospheres or reducing agents .
| Compound Structure | Cell Line (IC₅₀, μg/mL) | Reference |
|---|---|---|
| Methyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoate | HCT-116: 1.9, MCF-7: 2.3 | |
| 2-(Thiazol-5-yl)quinazolin-4-one | A-549: 4.2, HepG2: 3.8 |
The morpholine ring in the target compound may enhance DNA intercalation or kinase inhibition, while the sulfanyl group could improve membrane permeability .
Antimicrobial and Anti-Inflammatory Effects
-
Antitubercular Activity: Analogous 2-thiazolylquinazolinones exhibit MIC values of <1 μg/mL against Mycobacterium tuberculosis .
-
COX-2 Inhibition: Sulfur-containing quinazolinones reduce prostaglandin E₂ (PGE₂) levels by >50% at 10 μM .
Future Directions
Targeted Biological Assays
Priority areas for experimental validation include:
-
Kinase Inhibition Screening: Assess activity against EGFR, VEGFR, or PI3K pathways.
-
In Vivo Toxicity Profiling: Evaluate acute toxicity in rodent models.
Structural Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume